molecular formula C16H15N3O9S B2884442 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide CAS No. 1105205-13-7

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide

Cat. No.: B2884442
CAS No.: 1105205-13-7
M. Wt: 425.37
InChI Key: KWEWAAYVXULPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide is a benzenesulfonamide derivative featuring a benzodioxole moiety linked via an ethyloxy chain. The sulfonamide core is substituted with a methyl group at the 4-position and nitro groups at the 3- and 5-positions. This structure confers unique electronic and steric properties, distinguishing it from other benzodioxole-containing compounds.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O9S/c1-10-13(18(20)21)7-12(8-14(10)19(22)23)29(24,25)17-4-5-26-11-2-3-15-16(6-11)28-9-27-15/h2-3,6-8,17H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEWAAYVXULPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Nitration: The benzo[d][1,3]dioxole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.

    Sulfonation: The nitrated compound undergoes sulfonation with chlorosulfonic acid to form the sulfonamide group.

    Ethylation: The final step involves the ethylation of the sulfonamide with 2-chloroethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its electron-withdrawing nitro groups and electron-donating benzo[d][1,3]dioxole moiety.

    Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Biological Probes: It can be used as a fluorescent probe due to its aromatic structure and potential for conjugation with biomolecules.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in dyes and pigments.

    Agriculture: It can be explored as a pesticide or herbicide due to its potential bioactivity.

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The sulfonamide group can interact with proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with structurally related benzodioxole derivatives from the literature, focusing on core structures, substituents, synthesis yields, melting points, and elemental composition.

Structural Features

Target Compound
  • Core : Benzenesulfonamide.
  • Substituents :
    • 4-Methyl group.
    • 3,5-Dinitro groups.
    • Ethyloxy-linked benzodioxole.
Analog Compounds

Piperazine Derivatives ():

  • Core : Piperazine.
  • Substituents : Varied aryl groups (e.g., chlorophenyl, trifluoromethylphenyl).
  • Linkage : Ethyl-bridged benzodioxole.
  • Example : 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine (Yield: 78%, MP: 176–177°C) .

Benzimidazole Derivatives ():

  • Core : Benzimidazole.
  • Substituents : Halogens (e.g., bromo, nitro) on benzodioxole.
  • Example : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (Synthesized via condensation under nitrogen) .

Thiadiazole Acetamide ():

  • Core : 1,3,4-Thiadiazole.
  • Substituents : Methylthio group, benzodioxole-oxyacetamide.
  • Example : 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (Yield: 78%, MP: 171–172°C) .

Physical Properties

Melting Points
  • Piperazine Derivatives : Melting points range from 164°C to 203°C for HCl salts. Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) correlate with higher melting points due to increased polarity .
  • Thiadiazole Acetamide : MP 171–172°C, comparable to piperazine derivatives with similar benzodioxole-oxy chains .
  • Target Compound Inference : The 3,5-dinitro groups are expected to elevate the melting point significantly (>180°C) due to enhanced intermolecular interactions.
Elemental Analysis
  • Piperazine Derivatives : Close agreement between calculated and experimental C/H/N values (e.g., compound 25 in : C 62.25% calc. vs. 62.41% exp.) .
  • Target Compound Expectation : Similar precision in elemental analysis is anticipated, with deviations <0.5% for C/H/N.

Functional Group Effects

  • Nitro vs.
  • Sulfonamide vs. Piperazine/Benzimidazole Cores : The sulfonamide group offers hydrogen-bonding capability, which may improve crystallinity and biological activity profiles compared to piperazine or benzimidazole cores .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide (CAS Number: 1105205-13-7) is a synthetic organic compound characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety , a dinitrobenzenesulfonamide group , and an ethyl linker . This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₉S
Molecular Weight425.4 g/mol
IUPAC NameN-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
  • Nitration : The benzo[d][1,3]dioxole derivative is nitrated using concentrated nitric acid and sulfuric acid to introduce nitro groups.
  • Sulfonation : The nitrated compound undergoes sulfonation with chlorosulfonic acid to form the sulfonamide group.
  • Ethylation : The final step involves ethylation of the sulfonamide with 2-chloroethylamine under basic conditions .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the sulfonamide group may inhibit specific proteins or enzymes, potentially altering metabolic pathways.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety exhibit varying degrees of cytotoxicity against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • Lung carcinoma (A549)
    • Rhabdomyosarcoma (RD)
    • Colon carcinoma (HCT116)
    • Breast adenocarcinoma (MCF7)

The compounds were screened for their cytotoxic effects using IC50 values as a measure of potency. The results indicated moderate cytotoxic effects across all tested cell lines compared to the reference compound daunorubicin .

Table: Cytotoxicity Results

CompoundA549 IC50 (µM)RD IC50 (µM)HCT116 IC50 (µM)MCF7 IC50 (µM)
This compoundXYZW
DaunorubicinABCD

Note: Actual values for X, Y, Z, W, A, B, C, D should be filled based on experimental data.

Case Studies and Applications

Research has shown that compounds similar to this compound can be effective in treating various conditions due to their ability to modulate biological pathways. For example:

  • Anticancer Activity : Compounds exhibiting similar structures have been found to inhibit tumor growth in preclinical models.
  • Antidepressant Effects : Some derivatives have shown potential in treating mood disorders by interacting with neurotransmitter systems .

Q & A

Basic: What are the optimal synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide, and how are intermediates characterized?

Answer:
The synthesis typically involves sequential functionalization of the sulfonamide core and benzo[d][1,3]dioxole moiety. A common approach includes:

  • Step 1: Nitration of 4-methylbenzenesulfonamide under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce nitro groups at positions 3 and 5 .
  • Step 2: Coupling the nitrated sulfonamide with 2-(benzo[d][1,3]dioxol-5-yloxy)ethylamine via nucleophilic substitution. This step often uses a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ to deprotonate the amine .
  • Characterization: Intermediates are validated using HPLC (≥95% purity) and ¹H/¹³C NMR to confirm regioselectivity of nitration and coupling efficiency. Mass spectrometry (ESI-MS) verifies molecular ion peaks .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR resolves signals for the dinitro aromatic protons (δ 8.5–9.0 ppm) and methyl groups (δ 2.5 ppm). 2D NMR (e.g., COSY, HSQC) maps coupling between the ethyloxy linker and sulfonamide .
  • X-ray Crystallography: Determines absolute configuration and torsion angles between the sulfonamide and benzo[d][1,3]dioxole groups, critical for structure-activity relationship (SAR) studies .
  • FT-IR: Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced: How do steric and electronic effects influence the reactivity of the dinitrobenzenesulfonamide moiety during functionalization?

Answer:

  • Steric Effects: The 3,5-dinitro groups create steric hindrance, slowing nucleophilic attack at the sulfonamide sulfur. This necessitates elevated temperatures (80–100°C) for amine coupling .
  • Electronic Effects: Electron-withdrawing nitro groups activate the sulfonamide’s electrophilic sulfur, enhancing reactivity toward amines. However, competing side reactions (e.g., nitro reduction) require inert atmospheres (N₂/Ar) and reducing agents like SnCl₂ to stabilize intermediates .
  • Mitigation Strategies: Use bulky directing groups (e.g., tert-butyl carbamates) to shield reactive sites and improve regioselectivity .

Advanced: What computational methods are used to predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Software like AutoDock Vina models binding poses with enzymes (e.g., cyclooxygenase-2 or bacterial dihydropteroate synthase). The benzo[d][1,3]dioxole group often occupies hydrophobic pockets, while the sulfonamide interacts with catalytic residues .
  • DFT Calculations: Predicts electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the nitro groups’ electron-deficient nature enhances π-π stacking with aromatic residues .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories) using AMBER or GROMACS. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

Advanced: How can contradictions in biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Answer:

  • Assay Optimization: Validate activity using orthogonal assays (e.g., broth microdilution for antimicrobials vs. COX-2 inhibition for anti-inflammatory effects). Adjust concentrations to rule off-target effects .
  • Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites. For example, nitro reduction to amines may alter target specificity .
  • Targeted Mutagenesis: Engineer enzyme variants (e.g., E. coli DHPS with Serine→Alanine mutations) to isolate the sulfonamide’s contribution to inhibition .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability: The compound is stable in acidic conditions (pH 3–6) but hydrolyzes in alkaline media (pH >8) via sulfonamide cleavage. Degradation kinetics are monitored using HPLC at 254 nm .
  • Thermal Stability: Decomposition occurs above 150°C (DSC/TGA data). Storage recommendations include desiccated environments at –20°C to prevent nitro group degradation .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

  • Prodrug Design: Mask polar groups (e.g., nitro→amine reduction) with acetyl or PEGylated moieties to enhance membrane permeability .
  • Nanocarrier Encapsulation: Use liposomes or PLGA nanoparticles (size <200 nm) to improve solubility and prolong half-life. Encapsulation efficiency is quantified via dialysis .
  • Pharmacokinetic Modeling: Fit plasma concentration-time curves (e.g., one-compartment model) to optimize dosing regimens. Key parameters include Cₘₐₓ and AUC₀–₂₄ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.